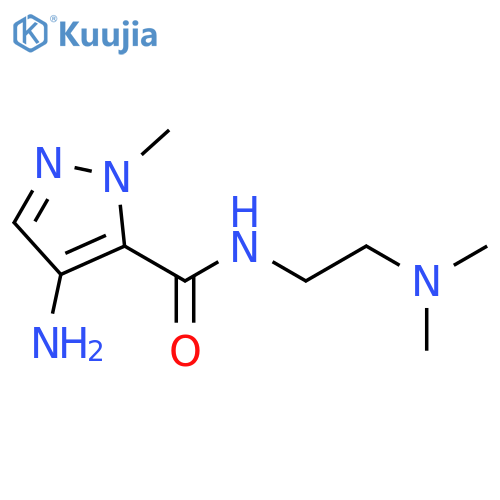Cas no 1497128-31-0 (4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid (2-dimethylamino-ethyl)-amide)

1497128-31-0 structure
商品名:4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid (2-dimethylamino-ethyl)-amide
CAS番号:1497128-31-0
MF:C9H17N5O
メガワット:211.264180898666
CID:5160981
4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid (2-dimethylamino-ethyl)-amide 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid (2-dimethylamino-ethyl)-amide
- 4-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
-
- インチ: 1S/C9H17N5O/c1-13(2)5-4-11-9(15)8-7(10)6-12-14(8)3/h6H,4-5,10H2,1-3H3,(H,11,15)
- InChIKey: ITMJBSXKEGTJJM-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C(NCCN(C)C)=O)=C(N)C=N1
4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid (2-dimethylamino-ethyl)-amide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB554683-250 mg |
4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide; . |
1497128-31-0 | 250MG |
€381.10 | 2022-03-01 | ||
| abcr | AB554683-500 mg |
4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide; . |
1497128-31-0 | 500MG |
€528.40 | 2022-03-01 | ||
| abcr | AB554683-100 mg |
4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide; . |
1497128-31-0 | 100MG |
€281.90 | 2022-03-01 | ||
| abcr | AB554683-1 g |
4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide; . |
1497128-31-0 | 1g |
€676.70 | 2022-03-01 |
4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid (2-dimethylamino-ethyl)-amide 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
1497128-31-0 (4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid (2-dimethylamino-ethyl)-amide) 関連製品
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 4964-69-6(5-Chloroquinaldine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
